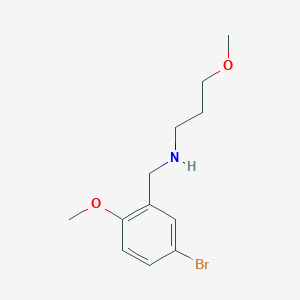![molecular formula C23H20N6O7S B262103 N-(2,6-dimethoxypyrimidin-4-yl)-4-[[(Z)-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)methyl]amino]benzenesulfonamide](/img/structure/B262103.png)
N-(2,6-dimethoxypyrimidin-4-yl)-4-[[(Z)-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)methyl]amino]benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6-dimethoxypyrimidin-4-yl)-4-[[(Z)-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)methyl]amino]benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as DTNB, and it has been used in various applications in the laboratory setting. DTNB is a sulfhydryl reagent that is used to measure the concentration of sulfhydryl groups in proteins and enzymes. The purpose of
作用机制
DTNB reacts with sulfhydryl groups in proteins and enzymes to form a mixed disulfide. The reaction between DTNB and sulfhydryl groups is reversible, and the mixed disulfide can be reduced back to the sulfhydryl group using reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol.
Biochemical and Physiological Effects:
DTNB has no known direct biochemical or physiological effects. However, it is widely used in biochemical and physiological research to measure the concentration of sulfhydryl groups in proteins and enzymes.
实验室实验的优点和局限性
One of the main advantages of using DTNB in lab experiments is that it is a relatively simple and inexpensive method for measuring the concentration of sulfhydryl groups in proteins and enzymes. However, there are some limitations to using DTNB. For example, DTNB can react with other thiol-containing compounds, which can lead to inaccurate measurements. Additionally, the reaction between DTNB and sulfhydryl groups is reversible, which can lead to overestimation of the sulfhydryl group concentration.
未来方向
There are several future directions for research on DTNB. One area of research is to develop new methods for measuring the concentration of sulfhydryl groups in proteins and enzymes that are more specific and accurate than DTNB. Another area of research is to study the effects of DTNB on the structure and function of proteins and enzymes. Finally, there is a need for further research on the potential clinical applications of DTNB in the diagnosis and treatment of diseases.
合成方法
DTNB is synthesized by reacting 2,4,6-trichloro-1,3,5-triazine with 2,6-dimethoxypyrimidine-4-amine. The resulting compound is then reacted with N-(4-aminobenzene) sulfonamide to form DTNB. The synthesis method for DTNB is relatively simple and can be carried out in a laboratory setting.
科学研究应用
DTNB has been widely used in scientific research for various applications. One of the most common applications of DTNB is to measure the concentration of sulfhydryl groups in proteins and enzymes. DTNB reacts with sulfhydryl groups to form a yellow-colored product, which can be measured spectrophotometrically. This method is widely used in the field of biochemistry to study the structure and function of proteins and enzymes.
属性
产品名称 |
N-(2,6-dimethoxypyrimidin-4-yl)-4-[[(Z)-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)methyl]amino]benzenesulfonamide |
|---|---|
分子式 |
C23H20N6O7S |
分子量 |
524.5 g/mol |
IUPAC 名称 |
N-(2,6-dimethoxypyrimidin-4-yl)-4-[[(Z)-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)methyl]amino]benzenesulfonamide |
InChI |
InChI=1S/C23H20N6O7S/c1-35-19-12-18(25-22(26-19)36-2)28-37(33,34)16-10-8-14(9-11-16)24-13-17-20(30)27-23(32)29(21(17)31)15-6-4-3-5-7-15/h3-13,24H,1-2H3,(H,25,26,28)(H,27,30,32)/b17-13- |
InChI 键 |
JTDQHKDJFDMAES-LGMDPLHJSA-N |
手性 SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N/C=C\3/C(=O)NC(=O)N(C3=O)C4=CC=CC=C4)OC |
SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC=C3C(=O)NC(=O)N(C3=O)C4=CC=CC=C4)OC |
规范 SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC=C3C(=O)NC(=O)N(C3=O)C4=CC=CC=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(3-bicyclo[2.2.1]heptanyl)-4-chlorobenzenesulfonamide](/img/structure/B262024.png)
![N-(2-bromophenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}methanesulfonamide](/img/structure/B262025.png)



![N-[3-[(1,3-dioxoisoindol-2-yl)carbamoyl]-2-methylphenyl]thiophene-2-carboxamide](/img/structure/B262031.png)



![N-[(Z)-benzylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide](/img/structure/B262044.png)
![1,5-dimethyl-2-phenyl-4-[(1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclohexyl)amino]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B262047.png)
![8-(4-aminobutylamino)-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B262048.png)
